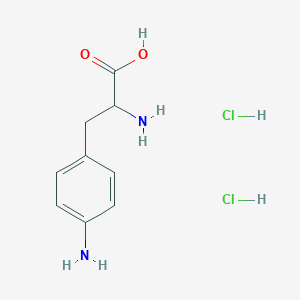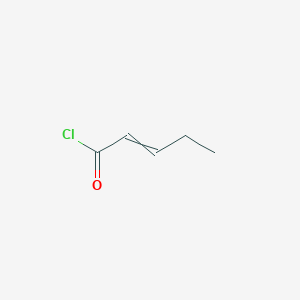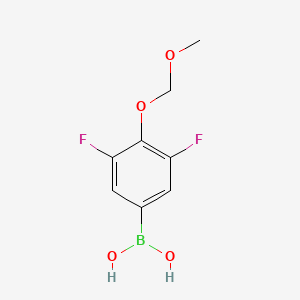![molecular formula C18H26O4S2Sn2 B12503933 7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B12503933.png)
7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine is a chemical compound known for its unique structure and properties It is a derivative of bithieno[3,4-b][1,4]dioxine, where the hydrogen atoms at the 7 and 7’ positions are replaced by trimethylstannyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine typically involves the stannylation of the corresponding bithieno[3,4-b][1,4]dioxine precursor. The reaction is carried out using trimethyltin chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the stannylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions typically involving the use of a suitable solvent and a base.
Coupling Reactions: Reagents such as aryl halides and organostannanes are used, with palladium catalysts and ligands to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new biaryl compound formed by the coupling of the bithieno[3,4-b][1,4]dioxine derivative with an aryl halide.
科学研究应用
7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine has several scientific research applications:
Organic Electronics: It is used in the synthesis of semiconducting polymers and materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and polymers.
作用机制
The mechanism by which 7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannyl groups provide sites for nucleophilic attack, enabling substitution and coupling reactions. The bithieno[3,4-b][1,4]dioxine core contributes to the electronic properties of the compound, making it suitable for applications in organic electronics .
相似化合物的比较
Similar Compounds
5,5’-Bis(trimethylstannyl)-2,2’-bithiophene: Similar in structure but lacks the dioxine ring, affecting its electronic properties.
2,5-Bis(trimethylstannyl)thiophene: Another related compound with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
7,7’-Bis(trimethylstannyl)-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine is unique due to the presence of both the bithieno[3,4-b][1,4]dioxine core and the trimethylstannyl groups. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and materials science .
属性
分子式 |
C18H26O4S2Sn2 |
|---|---|
分子量 |
608.0 g/mol |
IUPAC 名称 |
trimethyl-[7-(5-trimethylstannyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]stannane |
InChI |
InChI=1S/C12H8O4S2.6CH3.2Sn/c1-3-15-9-7(13-1)5-17-11(9)12-10-8(6-18-12)14-2-4-16-10;;;;;;;;/h1-4H2;6*1H3;; |
InChI 键 |
RFWFKHVZGOHZRG-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=C2C(=C(S1)C3=C4C(=C(S3)[Sn](C)(C)C)OCCO4)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12503853.png)



![2-Chloro-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B12503882.png)
![Benzenesulfonamide, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluoro-](/img/structure/B12503889.png)
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile](/img/structure/B12503896.png)
![1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine](/img/structure/B12503903.png)
![N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine](/img/structure/B12503926.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503935.png)
![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12503945.png)
